molecular formula C19H17BrN4O2 B11557784 4-bromo-N'-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide

4-bromo-N'-{[3-methyl-1-(4-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}benzohydrazide

Cat. No.: B11557784
M. Wt: 413.3 g/mol
InChI Key: KSLLMLLTPQKYDM-SRZZPIQSSA-N
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Description

4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE is a complex organic compound with the molecular formula C17H15BrN4O2 This compound is known for its unique structure, which includes a bromine atom, a pyrazole ring, and a benzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE typically involves the condensation of 4-bromo-benzohydrazide with an appropriate pyrazole derivative. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized to reduce costs and improve efficiency, often involving automated systems and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE include:

Uniqueness

What sets 4-BROMO-N’-{[(4E)-3-METHYL-1-(4-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}BENZOHYDRAZIDE apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H17BrN4O2

Molecular Weight

413.3 g/mol

IUPAC Name

4-bromo-N-[(E)-[5-methyl-2-(4-methylphenyl)-3-oxo-1H-pyrazol-4-yl]methylideneamino]benzamide

InChI

InChI=1S/C19H17BrN4O2/c1-12-3-9-16(10-4-12)24-19(26)17(13(2)23-24)11-21-22-18(25)14-5-7-15(20)8-6-14/h3-11,23H,1-2H3,(H,22,25)/b21-11+

InChI Key

KSLLMLLTPQKYDM-SRZZPIQSSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)/C=N/NC(=O)C3=CC=C(C=C3)Br

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NNC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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